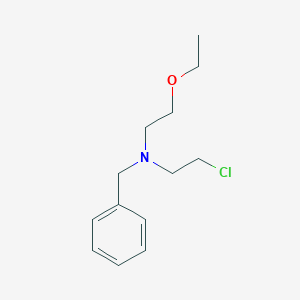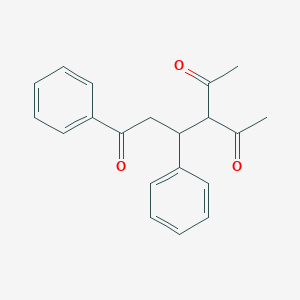
1,5-Hexanedione, 4-acetyl-1,3-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Hexanedione, 4-acetyl-1,3-diphenyl- is an organic compound with the molecular formula C20H20O3 It is a diketone, meaning it contains two ketone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Hexanedione, 4-acetyl-1,3-diphenyl- typically involves the reaction of 1,3-diphenyl-1,5-hexanedione with acetic anhydride under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Hexanedione, 4-acetyl-1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,5-Hexanedione, 4-acetyl-1,3-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 1,5-Hexanedione, 4-acetyl-1,3-diphenyl- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenyl-1,5-hexanedione: A closely related compound with similar chemical properties but lacking the acetyl group.
Indane-1,3-dione: Another diketone with a different structural framework but similar reactivity.
Uniqueness
1,5-Hexanedione, 4-acetyl-1,3-diphenyl- is unique due to the presence of both acetyl and diphenyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
21225-50-3 |
|---|---|
Formule moléculaire |
C20H20O3 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
4-acetyl-1,3-diphenylhexane-1,5-dione |
InChI |
InChI=1S/C20H20O3/c1-14(21)20(15(2)22)18(16-9-5-3-6-10-16)13-19(23)17-11-7-4-8-12-17/h3-12,18,20H,13H2,1-2H3 |
Clé InChI |
XOUFLSZIGDVZFR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS,4S,6S,6aS)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B14720135.png)
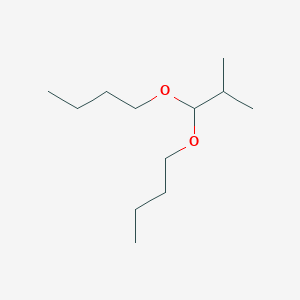
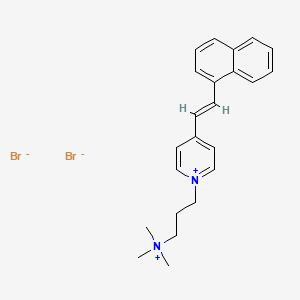
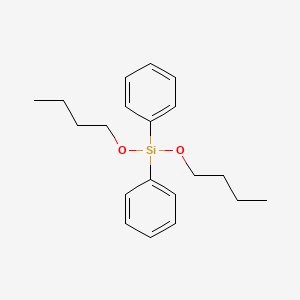
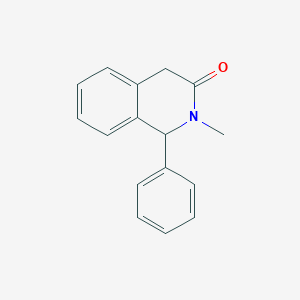
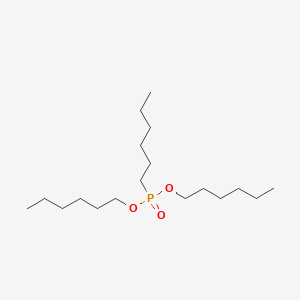


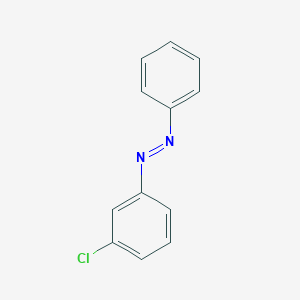
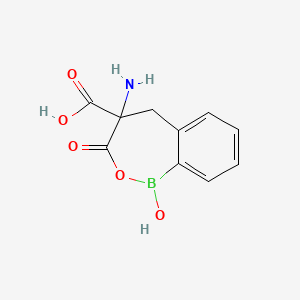


![6-ethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride](/img/structure/B14720234.png)
